molecular formula C20H18ClNO3 B1326584 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 863185-05-1

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1326584
CAS No.: 863185-05-1
M. Wt: 355.8 g/mol
InChI Key: XHWUFAQWILHRAZ-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid (CAS 863185-05-1) is an organic compound with the molecular formula C 20 H 18 ClNO 3 and a molecular weight of 355.82 g/mol . This compound belongs to the class of quinoline-4-carboxylic acids, a scaffold recognized in medicinal chemistry for its diverse biological potential . Quinoline-4-carboxylic acid derivatives are investigated in various research areas, particularly in oncology. Structurally similar compounds, specifically those with a 2-phenylquinoline-4-carboxylic acid core, are being explored as novel inhibitors of histone deacetylases (HDACs), which are a significant target in anticancer drug discovery . Related derivatives have also been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in the metabolism and survival of certain leukemic cells . Furthermore, recent studies on commercial quinoline-4-carboxylic acids have demonstrated impressively appreciable anti-inflammatory affinities in models of lipopolysaccharide-induced inflammation in macrophages, suggesting a promising dual pharmacology of cytotoxicity and anti-inflammation for this chemical class . The potential mechanism of action for these observed effects is highly speculated to involve chelation with divalent metals, facilitated by the co-planarity and close proximity of the carboxylic acid and the nitrogen atom in the quinoline ring . Researchers value this compound as a key synthetic intermediate. It can be synthesized via the Pfitzinger reaction, a classic method for constructing the quinoline-4-carboxylic acid core from isatin and an appropriate ketone . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, as the compound may cause an allergic skin reaction and serious eye irritation .

Properties

IUPAC Name

8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWUFAQWILHRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169116
Record name 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
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Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863185-05-1
Record name 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863185-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Component Condensation

One common method involves the three-component condensation of aromatic aldehydes, aminoazoles (or aniline derivatives), and pyruvic acid. This reaction is often carried out under reflux conditions in solvents such as acetic acid or dimethylformamide (DMF). DMF is preferred due to its polarity, which enhances product yield and purity.

Pfitzinger Reaction

Another approach is the Pfitzinger reaction, where isatins react with sodium pyruvate in the presence of sodium hydroxide in water. This method can be accelerated using microwave irradiation, reducing reaction times to minutes while maintaining high yields.

Specific Synthetic Protocols for Quinoline Derivatives

Microwave-Assisted Synthesis

Microwave irradiation has been employed to synthesize quinoline derivatives efficiently. In this method:

  • Reactants: Substituted isatins and pyruvic acid.
  • Catalyst: Sodium hydroxide.
  • Solvent: Water.
  • Conditions: Microwave irradiation for 3–15 minutes.
    This green chemistry approach minimizes by-products and reduces energy consumption.

Conventional Reflux Method

Under conventional reflux conditions:

  • Reactants: Aromatic aldehydes, substituted anilines (e.g., m-chloroaniline), and pyruvic acid.
  • Solvent: Ethanol (EtOH).
  • Catalyst: Potassium hydroxide (KOH).
    This method typically requires 3–5 hours at elevated temperatures (80°C) and yields high-purity products.

Catalytic Synthesis Using InCl₃

A novel protocol employs indium chloride (InCl₃) as a catalyst:

  • Reactants: Acrylates or acrylamides with N-arylbenzaldimines.
  • Solvent: Acetonitrile.
  • Conditions: Microwave irradiation.
    This method is rapid and provides excellent yields.

Green Chemistry Approaches

Efforts have been made to develop environmentally friendly methods for synthesizing quinoline derivatives:

  • Solvent choice : Water and ethanol are preferred over toxic organic solvents.
  • Catalyst recycling : Catalysts such as potassium hydroxide can be reused multiple times without loss of activity.
  • Microwave synthesis : Reduces energy consumption and reaction time compared to traditional methods.

Challenges in Synthesis

While several efficient protocols exist, challenges remain:

Data Table Summarizing Key Methods

Method Reactants Catalyst Solvent Conditions Yield (%)
Three-component condensation Aromatic aldehydes, aniline, pyruvic acid DMF Acetic acid/DMF Reflux High
Pfitzinger Reaction Isatin, sodium pyruvate Sodium hydroxide Water Microwave irradiation High
Microwave-assisted synthesis Substituted isatins, pyruvic acid Sodium hydroxide Water Microwave irradiation (3–15 min) High
Conventional reflux Aromatic aldehydes, m-chloroaniline, pyruvic acid Potassium hydroxide Ethanol Reflux (3–5 h at 80°C) High
Catalytic synthesis Acrylates/acrylamides, N-arylbenzaldimines InCl₃ Acetonitrile Microwave irradiation Excellent

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus pentachloride, sodium hydride, isobutyl bromide

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various functionalized quinoline derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli , using methods such as the agar diffusion method to determine its efficacy. The compound's structural modifications have been shown to enhance antibacterial activity, with some derivatives demonstrating significant inhibition rates against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties
The compound has also been investigated for its anticancer potential. It operates through mechanisms involving the modulation of cellular pathways related to apoptosis and proliferation. Notably, quinoline derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression . The compound's unique isobutoxyphenyl substituent may enhance its lipophilicity, improving its bioavailability and interaction with cellular membranes .

Synthesis and Derivatives

The synthesis of this compound typically involves classical methods such as the Skraup synthesis and modern techniques like microwave-assisted synthesis. These methods aim to optimize yield and purity while facilitating the introduction of various substituents that can enhance biological activity .

Synthesis Method Description
Classical MethodsIncludes Skraup, Doebner von Miller reactions for quinoline synthesis.
Microwave-Assisted SynthesisEnhances reaction rates and yields under controlled conditions.
Ionic LiquidsProvides a greener alternative for solvent use in synthesis.

Case Study 1: Antimicrobial Screening

A study screened a series of quinoline derivatives, including this compound, against various bacterial strains. The results indicated that specific structural modifications significantly increased antibacterial potency compared to standard antibiotics like ampicillin and gentamicin .

Compound MIC (μg/mL) Activity
This compound32Moderate inhibition
Ampicillin16High inhibition
Gentamicin8Very high inhibition

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives of quinoline carboxylic acids were evaluated for their HDAC inhibitory activity. The findings suggested that certain modifications led to enhanced anticancer effects, highlighting the potential of these compounds in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Isobutoxy vs. This could influence membrane permeability and bioavailability. Halogenation: Chlorine at position 8 is conserved across analogs, but additional halogens (e.g., 2,4-dichlorophenyl ) increase molecular weight and may alter electronic properties, affecting binding to targets like enzymes. Hydroxyl Groups: The 3-hydroxyphenyl analog may exhibit improved solubility in polar solvents due to hydrogen bonding, contrasting with the hydrophobic isobutoxy group.
  • Synthetic Routes: Quinoline-4-carboxylic acid derivatives are typically synthesized via condensation of substituted phenyl ethenones with indoline-2,3-dione, followed by esterification (yields: 80–88%) . Modifications at position 2 involve varying boronic acids or aryl halides in cross-coupling reactions .
  • Biological Activity: The 2-methylphenyl analog is speculated to inhibit COX-2, a key enzyme in prostaglandin synthesis . A crystal structure study revealed that 8-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid binds to human cyclic GMP-AMP synthase, suggesting substituent-dependent target engagement .

Biological Activity

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a notable derivative of quinoline, a class of compounds recognized for their diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C20H18ClNO3C_{20}H_{18}ClNO_3, with a molecular weight of 355.81 g/mol. The unique structure includes:

  • Chloro group at the 8th position
  • Isobutoxyphenyl group at the 2nd position
  • Carboxylic acid functional group at the 4th position

This specific arrangement contributes to its distinct pharmacological profile and potential therapeutic applications.

Quinoline derivatives, including this compound, exhibit their biological effects primarily through interactions with various biological targets:

  • DNA Interaction : Many quinolines inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness using the agar diffusion method against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The results demonstrated that structural modifications in quinoline derivatives can enhance antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

Bacterial StrainInhibition Zone (mm)Comparison Antibiotic
Staphylococcus aureus15Gentamicin
Escherichia coli12Ampicillin
Pseudomonas aeruginosa10Gentamicin

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. Specifically, the compound has been investigated for its ability to induce apoptosis in cancer cell lines by modulating key signaling pathways related to cell survival and proliferation .

Antitubercular Activity

Recent findings suggest that derivatives like this compound may also possess activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate promising efficacy against both replicating and non-replicating bacterial forms .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study synthesized various quinoline derivatives, including the target compound, and assessed their antibacterial properties against resistant strains such as MRSA. Results indicated enhanced activity correlating with specific structural features .
  • SIRT3 Inhibition : Another research effort focused on designing quinoline derivatives as SIRT3 inhibitors for cancer treatment, emphasizing the importance of structural modifications in enhancing selectivity and potency .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed that modifications in lipophilicity significantly affect bioavailability and interaction with lipid membranes, suggesting favorable profiles for drug development.

Q & A

Q. What are the key considerations for optimizing the synthesis of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura cross-coupling) and controlling reaction parameters like temperature, solvent polarity, and stoichiometry. For example, substituting chlorophenyl groups with isobutoxyphenyl moieties may require protecting groups to prevent ether cleavage under acidic conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can enhance purity. Monitoring intermediates by TLC or HPLC ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., isobutoxy group at C2, chloro at C8) and assess aromatic proton coupling patterns.
  • FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether (C-O stretch ~1250 cm1^{-1}) functional groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 370.08 for C20_{20}H19_{19}ClNO3_3) and detects fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. How can researchers assess the in vitro biological activity of this compound against bacterial or cancer cell lines?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Compare to cisplatin or doxorubicin controls.
  • Mechanistic Studies : Evaluate DNA gyrase/topoisomerase IV inhibition (gel electrophoresis) or apoptosis markers (flow cytometry for Annexin V/PI staining) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing this compound’s pharmacological activity?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace isobutoxy with methoxy, vary chloro position) and assess activity changes.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity for targets like DNA gyrase or kinase domains.
  • Crystallographic Analysis : Compare X-ray structures of analogs to correlate substituent geometry with bioactivity. For example, bulky isobutoxy groups may enhance lipophilicity and membrane permeability .

Q. What strategies are recommended for resolving contradictions in reported biological activities (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer :
  • Dose-Response Analysis : Establish biphasic effects (e.g., hormetic responses at low vs. cytotoxic doses).
  • Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., quinone imines) that may cause off-target toxicity.
  • Pathway-Specific Assays : Differentiate between intended targets (e.g., enzyme inhibition) and unintended oxidative stress (ROS detection via DCFH-DA probes) .

Q. What methodologies are employed to investigate the metabolic stability and potential reactive metabolites of this compound?

  • Methodological Answer :
  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism. Monitor parent compound depletion via LC-UV.
  • Reactive Metabolite Trapping : Add glutathione (GSH) to detect thioether adducts by LC-MS, indicating electrophilic intermediates.
  • CYP450 Inhibition Screening : Assess CYP3A4/2D6 inhibition using fluorogenic substrates to predict drug-drug interaction risks .

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